4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
4-[(3-chlorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-7-4-8-13(9-12)18-10-14-15(19-20-16(14)21)11-5-2-1-3-6-11/h1-10H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTUCAFQCSOJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-chloroaniline with a suitable pyrazolone derivative. One common method includes the following steps:
Starting Materials: 3-chloroaniline and 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or methanol.
Procedure: The 3-chloroaniline is added to a solution of the pyrazolone derivative under reflux conditions. The reaction mixture is stirred for several hours until the desired product precipitates out.
Purification: The crude product is filtered, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure 4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
-
Anticancer Properties
- Pyrazole derivatives, including the compound , have shown potential as anticancer agents. Studies have demonstrated that they can induce apoptosis in various cancer cell lines. For instance, a related study indicated that pyrazole derivatives exhibited cytotoxic effects against colorectal carcinoma cells (RKO) and other human cancer cell lines like A2780 (ovarian adenocarcinoma) and A549 (lung carcinoma) .
- The mechanism of action often involves the modulation of cell cycle proteins, such as p21, which is associated with cell cycle arrest. Additionally, these compounds can activate autophagy pathways, enhancing their anticancer efficacy .
-
Antioxidant Activity
- The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that certain pyrazole derivatives possess significant radical scavenging activity, often outperforming standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Synthesis and Characterization
The synthesis of 4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves a reaction between appropriate aldehydes and pyrazolone derivatives under catalytic conditions. Characterization of the synthesized compounds is usually performed using techniques such as IR spectroscopy and NMR to confirm structural integrity and purity.
Case Studies
- Cytotoxicity Evaluation
-
Radical Scavenging Activity
- In another investigation, various pyrazole derivatives were tested for their ability to scavenge free radicals. The results indicated that some compounds had superior antioxidant capabilities compared to known standards, highlighting their potential use in formulations aimed at reducing oxidative damage .
Table 1: Anticancer Activity of Pyrazole Derivatives
Table 2: Antioxidant Activity Assay Results
Mechanism of Action
The mechanism by which 4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Methylene Bridge
4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Structure: Replaces the 3-chloroanilino group with a 4-chlorobenzylidene moiety.
- Properties : Exhibits higher lipophilicity (logP ~3.2) due to the aromatic chloro substituent, enhancing membrane permeability in biological assays .
- Synthesis: Prepared via Knoevenagel condensation, yielding 85–90% under mild acidic conditions .
(Z)-4-(4-(Diethylamino)-2-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Structure: Features a diethylamino-hydroxybenzylidene group.
- Properties: The electron-donating diethylamino group increases solubility in polar solvents (e.g., DMSO) and shifts NMR signals (e.g., δ 9.8 ppm for the hydroxyl proton) .
- Applications : Tested for antimicrobial activity, showing moderate efficacy against Staphylococcus aureus .
Trifluoromethyl and Polyfluoroalkyl Derivatives
4-[(3-Chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Structure : Incorporates a trifluoromethyl group at position 4.
- Properties: Higher thermal stability (melting point >200°C) and resistance to oxidative degradation compared to the non-fluorinated analog .
- Spectral Data : ¹⁹F NMR shows a singlet at δ -62 ppm for the CF₃ group .
Polyfluoroalkyl Derivatives (e.g., 5-Nonafluorobutyl-substituted Analogs)
Heterocyclic and Aromatic Modifications
5-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one
- Structure: Combines pyrazolone and triazinone cores with a nitrobenzoyl group.
- Properties: The nitro group enhances electrophilicity, enabling nucleophilic substitution reactions. Exhibits a bright yellow color (λmax = 420 nm in ethanol) .
4-(Furan-2-ylmethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Comparative Data Tables
Table 1: Physical and Spectral Properties
Biological Activity
4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, with the CAS number 338975-61-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₂ClN₃O
- Molecular Weight : 297.74 g/mol
- Melting Point : Data not specified in the sources
- Density : Approximately 1.32 g/cm³ (predicted) .
Synthesis
The synthesis typically involves the condensation reaction of 3-chloroaniline with phenyl hydrazone derivatives under specific conditions. This method is significant for producing high yields and purity of the compound .
Antimicrobial Properties
Research indicates that derivatives of pyrazolone compounds exhibit notable antimicrobial activity. The compound has been tested against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria .
Anticancer Activity
Several studies have reported the anticancer potential of pyrazolone derivatives. For instance, compounds similar to 4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) . The mechanism often involves inducing apoptosis in cancer cells through various pathways.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound might interact with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death .
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial effects of various pyrazolone derivatives, including 4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one. The results demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations significantly lower than those required for traditional antibiotics .
- Anticancer Research :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂ClN₃O |
| Molecular Weight | 297.74 g/mol |
| Density | 1.32 g/cm³ (predicted) |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anticancer Activity | Induces apoptosis in MCF-7 and HL-60 |
Q & A
Q. What are conventional synthetic routes for 4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves refluxing equimolar amounts of a pyrazolone precursor (e.g., 5-phenyl-2,4-dihydro-3H-pyrazol-3-one) with 3-chloroaniline in ethanol for 2–4 hours. The product is isolated by filtration and recrystallized from a DMF-EtOH (1:1) mixture to improve purity . Similar protocols for analogous pyrazolones emphasize stoichiometric control and solvent selection to optimize yield .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Key characterization techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and spatial conformation (e.g., monoclinic crystal system with space group P21/c) .
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with aromatic protons typically appearing at δ 6.8–7.5 ppm .
- FT-IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3400 cm) confirm functional groups .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Ethanol-DMF mixtures (1:1) are widely used due to their polarity gradient, which promotes slow crystallization and high-purity yields. For temperature-sensitive derivatives, cold ethanol or methanol may be substituted .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?
- Methodological Answer : Molecular docking (e.g., using MOE software) evaluates interactions with biological targets like enzymes or receptors. Density Functional Theory (DFT) calculations optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental reactivity . Comparative studies with structurally similar pyrazolones (e.g., 4-acylpyrazolones) can validate computational models .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from conformational flexibility. To address this:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Compare with powder XRD to rule out polymorphism.
- Use dynamic nuclear polarization (DNP) for enhanced solid-state NMR resolution .
Q. How is the compound’s bioactivity assessed in pharmacological studies?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) determination.
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.
- Mechanistic studies : Flow cytometry for apoptosis detection or Western blotting to assess protein expression changes .
Q. What experimental designs minimize bias in biological activity studies?
- Methodological Answer : Adopt randomized block designs with split-plot arrangements to control variables like solvent residues or temperature fluctuations. Use four replicates per treatment group and blind data collection to reduce observer bias . For in vivo studies, apply ethical guidelines (e.g., ARRIVE 2.0) for sample size justification and statistical power .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
